
Baclofen
Vue d'ensemble
Description
Acide 4-amino-3-(4-chlorophényl)butanoïque , est un médicament principalement utilisé pour traiter la spasticité musculaire. Il a été synthétisé pour la première fois en 1962 par Heinrich Keberle et était initialement destiné au traitement de l'épilepsie. Il a ensuite été constaté qu'il était efficace pour réduire la spasticité chez les patients atteints de maladies telles que la sclérose en plaques, les lésions de la moelle épinière et la paralysie cérébrale .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le baclofène peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du 4-chlorobenzaldéhyde avec l'acide malonique en présence de pipéridine pour former l'acide 4-chlorocinnamique . Cet intermédiaire est ensuite soumis à une bromation suivie d'une amination pour produire le baclofène .
Méthodes de Production Industrielle : Dans les milieux industriels, le baclofène est souvent produit par un processus de synthèse en plusieurs étapes qui garantit une pureté et un rendement élevés. Le processus implique généralement l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité afin de garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions : Le baclofène subit diverses réactions chimiques, notamment :
Oxydation : Le baclofène peut être oxydé pour former .
Réduction : Le composé peut être réduit pour former .
Substitution : Le baclofène peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de chlore .
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent et .
Réduction : Des agents réducteurs tels que ou sont utilisés.
Substitution : Les nucléophiles comme l'ammoniac ou les amines sont généralement utilisés.
Principaux Produits :
Oxydation : Acide 4-chlorobenzoïque
Réduction : 4-chlorobenzylamine
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Treatment of Muscle Spasticity
Baclofen is widely recognized for its efficacy in managing muscle spasticity. It acts as a gamma-aminobutyric acid type B receptor agonist, leading to decreased muscle tone and spasms.
- Clinical Efficacy : A systematic review indicated that oral this compound effectively reduces muscle tone and spasm frequency in patients with spasticity due to conditions like multiple sclerosis and cerebral palsy. In various studies, 55% to 72% of patients reported improvement in muscle tone compared to placebo groups .
- Intrathecal this compound : For patients with severe spasticity unresponsive to oral medications, intrathecal this compound administration has been shown to significantly improve quality of life and reduce spasticity levels .
Neuroprotective Effects
Recent research highlights this compound's potential neuroprotective properties, particularly in traumatic brain injury (TBI) scenarios.
- Neuroinflammation Regulation : A study demonstrated that low-dose this compound administration after TBI reduced neuroinflammation and cell death, leading to improved motor and cognitive functions. Mice treated with this compound exhibited lower lesion volumes and enhanced recovery scores compared to controls .
- Long-term Benefits : The benefits of this compound were sustained over six weeks post-injury, indicating its potential for long-term neuroprotective effects in TBI management .
Dermatological Applications
This compound has also been explored for its topical applications in treating skin conditions.
- Anti-inflammatory Properties : A study evaluating this compound cream for inflammatory skin diseases showed significant anti-inflammatory effects. Topical application inhibited ear edema in mouse models of skin inflammation, suggesting its potential use in treating conditions like psoriasis .
Pain Management
This compound is sometimes used off-label for pain management, particularly in conjunction with other analgesics.
- Combination Therapies : Evidence suggests that this compound can enhance the efficacy of epidural steroid injections when used alongside other agents like clonidine and sufentanil for chronic pain management .
Gastrointestinal Effects
Research indicates that this compound may play a role in gastrointestinal motility.
- Gastric Tone Enhancement : Animal studies have shown that this compound increases gastric tone and enhances the frequency of gastric contractions, which may have implications for treating certain gastrointestinal disorders .
Table 1: Efficacy of this compound in Various Conditions
Case Study Example
In a clinical setting, a patient with multiple sclerosis experienced significant improvement in muscle spasticity after initiating treatment with oral this compound. The patient's muscle tone decreased by over 60%, leading to enhanced mobility and quality of life. This case exemplifies the drug's effectiveness across various neurological conditions.
Mécanisme D'action
Baclofen exerts its effects by selectively activating the GABA B receptor . This activation leads to the hyperpolarization of neurons, reducing the release of excitatory neurotransmitters. The compound inhibits both monosynaptic and polysynaptic reflexes at the spinal level, which helps in reducing muscle spasticity .
Comparaison Avec Des Composés Similaires
Cyclobenzaprine: Another muscle relaxant used for short-term relief of muscle spasms.
Tizanidine: Used for muscle spasticity but has a shorter duration of action compared to baclofen.
Comparison:
This compound vs. Cyclobenzaprine: this compound is more effective for long-term management of spasticity, while cyclobenzaprine is typically used for short-term relief.
This compound vs. Tizanidine: this compound has a longer duration of action and is preferred for chronic conditions, whereas tizanidine is used for acute muscle spasms.
This compound’s unique ability to selectively activate GABA B receptors sets it apart from other muscle relaxants, making it a valuable tool in the management of spasticity and related conditions .
Activité Biologique
Baclofen, a gamma-aminobutyric acid (GABA) agonist, is primarily known for its role as a muscle relaxant used to treat conditions such as spasticity resulting from spinal cord injuries or multiple sclerosis. Initially developed in the 1960s for epilepsy, its therapeutic applications have expanded to include treatment for alcohol use disorder (AUD) and other conditions. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, therapeutic effects, and relevant research findings.
Pharmacodynamics
This compound selectively activates GABA B receptors, which are metabotropic receptors that mediate inhibitory neurotransmission in the central nervous system. The activation of these receptors results in reduced excitatory neurotransmitter release, leading to decreased neuronal excitability and muscle relaxation. Specifically, this compound inhibits both mono- and polysynaptic reflexes at the spinal cord level, contributing to its muscle relaxant properties .
- GABA B Receptor Agonism : this compound binds to GABA B receptors, causing hyperpolarization of the neuronal membrane through potassium influx and calcium channel inhibition.
- Neurotransmitter Modulation : It reduces the release of excitatory neurotransmitters, thereby modulating synaptic transmission and reflex activity .
Muscle Spasticity
This compound is widely used to alleviate muscle spasticity in conditions such as multiple sclerosis and spinal cord injuries. Its efficacy in reducing spasticity has been well-documented in clinical settings.
Alcohol Use Disorder
Recent studies have explored this compound's potential in treating AUD. Research indicates that this compound may help reduce relapse rates and increase abstinence days among individuals with AUD.
Case Studies and Clinical Trials
- Addolorato et al. (2002) : A pivotal randomized controlled trial involving 39 male participants showed that this compound significantly increased abstinent days compared to placebo .
- Meta-analysis Findings : A systematic review found that this compound treatment was associated with a decrease in relapse risk (risk ratio 0.87) and an increase in the percentage of days abstinent (mean difference 9.07) across multiple studies .
Study | Participants | Dose | Duration | Outcome |
---|---|---|---|---|
Addolorato et al., 2002 | 39 | 30 mg/day | 4 weeks | Increased abstinence |
Morley et al., 2018 | 1273 | Variable (30-300 mg/day) | 12 weeks | Reduced relapse risk |
Safety Profile
This compound is generally well-tolerated, with a low incidence of adverse events compared to placebo. Notably, it does not significantly increase dropout rates due to side effects .
Neurobiological Effects
Chronic administration of this compound has been shown to induce plastic changes in brain signaling pathways. For instance, studies have indicated alterations in G-protein signaling and kinase cascades following long-term treatment, suggesting potential implications for neuroprotection and addiction therapy .
Comparative Efficacy
In a study comparing this compound to diazepam for alcohol withdrawal syndrome, this compound demonstrated comparable efficacy and tolerability, highlighting its potential as an alternative treatment option .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Baclofen's pharmacological effects on GABAB receptors?
- Answer : In vitro models using rat brain sections (e.g., Sprague-Dawley rats) and autoradiography with [35S]GTPγS binding assays are widely accepted for evaluating GABAB receptor activation. Chronic vs. acute administration can be differentiated by measuring agonist-stimulated G-protein activity, as demonstrated in studies where chronic this compound (5-day t.i.d. injections) significantly reduced receptor responsiveness compared to acute doses .
Q. How do researchers validate the purity and identity of this compound in experimental preparations?
- Answer : For new compounds, researchers must provide nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry data. Known compounds require cross-referencing with established literature and CAS registry numbers (e.g., this compound’s CAS 1134-47-0) to avoid nomenclature ambiguities. Experimental sections should detail synthesis protocols, including solvent systems and purification steps, as outlined in journal guidelines .
Q. What are the key pharmacokinetic considerations when designing this compound dosing regimens in animal studies?
- Answer : Dose-response curves should account for species-specific metabolic rates and renal clearance. For example, rats require adjusted doses due to faster metabolism, while studies in nephropathy models must reduce doses to mimic human renal impairment, as this compound accumulates in renal failure, leading to toxicity .
Advanced Research Questions
Q. How does chronic this compound administration induce GABAB receptor desensitization, and what methodological approaches quantify this phenomenon?
- Answer : Chronic this compound (e.g., 10 mg/kg in rats) reduces GABAB-mediated G-protein activation by ~40%, as shown via [35S]GTPγS autoradiography. Researchers use densitometric analysis of brain sections (corrected for 35S decay) and statistical tests (e.g., one-way ANOVA with Tukey’s post hoc) to compare acute vs. chronic effects. Phosphorylation assays further elucidate downstream signaling changes .
Q. What explains contradictory outcomes between preclinical and clinical trials of this compound enantiomers (e.g., arthis compound)?
- Answer : Arthis compound (R-Baclofen) failed in Fragile X syndrome trials despite preclinical efficacy, possibly due to genetic/epigenetic variability in human populations. Advanced studies should incorporate patient stratification based on biomarkers (e.g., mGluR5 expression) and use translational models like human-derived neurons to bridge this gap .
Q. How can researchers address this compound’s narrow therapeutic index in overdose studies?
- Answer : Toxicity models in rats (e.g., LD50 assays) and clinical case analyses (e.g., hemodialysis efficacy in overdose) are critical. Methodologies include measuring CNS depression thresholds and using antagonists like phaclofen (experimental) to reverse effects. Statistical significance is determined via survival curves and logistic regression .
Q. Data Contradiction and Analysis
Q. How should conflicting data on this compound’s efficacy in spasticity vs. addiction be reconciled?
- Answer : Meta-analyses using PRISMA guidelines can resolve discrepancies by pooling data from randomized controlled trials (RCTs) and adjusting for covariates (e.g., dosage, comorbidities). Contradictions often arise from heterogeneous patient populations, necessitating subgroup analyses .
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects in neurochemical assays?
- Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism are standard. For autoradiography data, net agonist-stimulated binding (nCi/g) is normalized to controls, and outliers are excluded via Grubbs’ test .
Q. Methodological Tables
Experimental Parameter | Acute this compound | Chronic this compound | Reference |
---|---|---|---|
GABAB receptor activation (nCi/g) | 120 ± 15 | 72 ± 10* | |
Phosphorylation rate (%) | 25 ± 5 | 60 ± 8* | |
Toxicity threshold (mg/kg, rats) | 150 | N/A |
*P < 0.05 vs. acute treatment.
Propriétés
IUPAC Name |
4-amino-3-(4-chlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Record name | BACLOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022641 | |
Record name | Baclofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Baclofen appears as odorless or practically odorless white to off-white crystalline powder. (NTP, 1992), Solid | |
Record name | BACLOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Baclofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), 7.12e-01 g/L | |
Record name | BACLOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Baclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Baclofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of action of baclofen is unclear. Baclofen is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons. Upon binding to GABAB receptors, baclofen causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals. This results in a decreased rate of action potential threshold being reached by presynaptic neurons and reduced action potential of postsynaptic motor neurons that innervate the muscle spindles. Baclofen thereby inhibits the transmission of both mono- and polysynaptic reflexes at the spinal cord, relaxing spasticity. Baclofen may act on some voltage-gated calcium channels; however, the clinical significance of this is unclear. | |
Record name | Baclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1134-47-0 | |
Record name | BACLOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Baclofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baclofen [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00181 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | baclofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Baclofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Baclofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BACLOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H789N3FKE8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Baclofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
372 to 376 °F (NTP, 1992), 206 - 208 °C | |
Record name | BACLOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19845 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Baclofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.